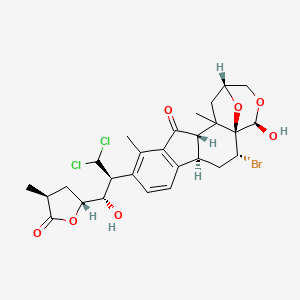

![molecular formula C21H13F6N5O2 B10754929 3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B10754929.png)

3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GW795486X is a compound identified through kinase inhibitor library screening. It has shown significant potential as an inhibitor of fungal pathogens, particularly Histoplasma capsulatum . This compound is part of a group of kinase inhibitors that have been repurposed for antifungal applications due to their ability to inhibit growth in pathogenic yeast forms .

Preparation Methods

The synthesis of GW795486X involves the creation of an elongated hydrophobic polyaromatic structure. This structure includes a urea unit linking a halogenated benzene ring and a para-substituted polyaromatic group . The specific synthetic routes and reaction conditions for GW795486X are proprietary and not publicly disclosed. it is known that the preparation involves standard organic synthesis techniques, including halogenation and urea formation reactions .

Chemical Reactions Analysis

GW795486X undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another.

Scientific Research Applications

GW795486X has several scientific research applications:

Mechanism of Action

GW795486X exerts its effects by inhibiting the growth of fungal pathogens through the inhibition of fungal MAP kinase homologs. These kinases play a central role in stress response and virulence in fungi . By inhibiting these kinases, GW795486X disrupts the signaling pathways necessary for fungal growth and survival .

Comparison with Similar Compounds

GW795486X is similar to other kinase inhibitors such as GW778894X and GW770249A. These compounds share a molecular motif that includes a urea unit linking a halogenated benzene ring and a para-substituted polyaromatic group . GW795486X is unique in its specific structure and its potent inhibitory effects on fungal growth .

Similar Compounds

- GW778894X

- GW770249A

- Sorafenib

These compounds have been identified as strong inhibitors of fungal pathogens and share structural similarities with GW795486X .

Properties

Molecular Formula |

C21H13F6N5O2 |

|---|---|

Molecular Weight |

481.3 g/mol |

IUPAC Name |

1-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C21H13F6N5O2/c22-20(23,24)11-5-12(21(25,26)27)7-14(6-11)32-19(33)31-13-3-1-10(2-4-13)15-8-34-18-16(15)17(28)29-9-30-18/h1-9H,(H2,28,29,30)(H2,31,32,33) |

InChI Key |

VLTNUYNTYZRWQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3S)-2-[[[(cyclohexylamino)-oxomethyl]-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-(1-methyl-3-indolyl)acetamide](/img/structure/B10754858.png)

![N-[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]cyclohexanecarboxamide](/img/structure/B10754859.png)

![7-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754867.png)

![N-[[2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-8-prop-1-enyl-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methylbenzamide](/img/structure/B10754868.png)

![N-[(2S,3S)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(1-naphthalenylamino)-oxomethyl]amino]methyl]-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-4-pyridinecarboxamide](/img/structure/B10754875.png)

![1-[[(4S,5R)-8-(2-cyclopentylethynyl)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-3-(2,5-difluorophenyl)-1-methylurea](/img/structure/B10754882.png)

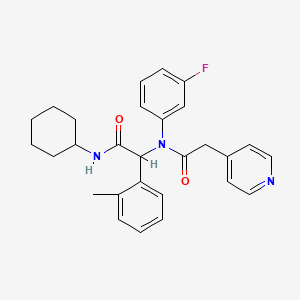

![N-[2-[[cyclohexylcarbamoyl(methyl)amino]methyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B10754896.png)

![N-[5-(1-hydroxypropan-2-yl)-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]cyclohexanecarboxamide](/img/structure/B10754906.png)

![1-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B10754920.png)

![Pyrazolo[1,5-b]pyridazine deriv. 27](/img/structure/B10754930.png)

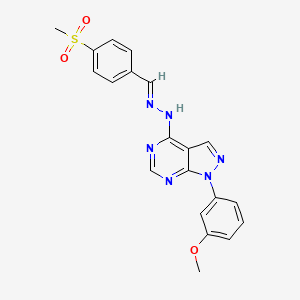

![3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10754935.png)